molecular formula C19H24N4O B6753303 3-methyl-2-(4-methylphenyl)-N-(2-methylpyrimidin-5-yl)piperidine-1-carboxamide

3-methyl-2-(4-methylphenyl)-N-(2-methylpyrimidin-5-yl)piperidine-1-carboxamide

Cat. No.: B6753303
M. Wt: 324.4 g/mol
InChI Key: DHRCNYBVCCLDMR-UHFFFAOYSA-N
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Description

3-methyl-2-(4-methylphenyl)-N-(2-methylpyrimidin-5-yl)piperidine-1-carboxamide is a synthetic organic compound with a complex structure that includes a piperidine ring, a pyrimidine moiety, and a methylphenyl group

Properties

IUPAC Name

3-methyl-2-(4-methylphenyl)-N-(2-methylpyrimidin-5-yl)piperidine-1-carboxamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H24N4O/c1-13-6-8-16(9-7-13)18-14(2)5-4-10-23(18)19(24)22-17-11-20-15(3)21-12-17/h6-9,11-12,14,18H,4-5,10H2,1-3H3,(H,22,24)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DHRCNYBVCCLDMR-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1CCCN(C1C2=CC=C(C=C2)C)C(=O)NC3=CN=C(N=C3)C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H24N4O
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

324.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 3-methyl-2-(4-methylphenyl)-N-(2-methylpyrimidin-5-yl)piperidine-1-carboxamide typically involves multi-step organic reactions. One common route starts with the preparation of the piperidine ring, followed by the introduction of the methylphenyl group through a Friedel-Crafts alkylation. The pyrimidine moiety is then attached via a nucleophilic substitution reaction. The final step involves the formation of the carboxamide group through an amidation reaction.

Industrial Production Methods: In an industrial setting, the production of this compound would likely involve optimizing the reaction conditions to maximize yield and purity. This could include the use of high-pressure reactors, automated synthesis equipment, and advanced purification techniques such as chromatography and crystallization.

Types of Reactions:

    Oxidation: The compound can undergo oxidation reactions, particularly at the methyl groups, leading to the formation of hydroxyl or carbonyl derivatives.

    Reduction: Reduction reactions can target the carboxamide group, potentially converting it to an amine.

    Substitution: The aromatic ring and the pyrimidine moiety can participate in electrophilic and nucleophilic substitution reactions, respectively.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or hydrogen gas (H₂) with a palladium catalyst are often used.

    Substitution: Reagents like halogens (e.g., chlorine, bromine) and nucleophiles (e.g., amines, thiols) are commonly employed.

Major Products:

    Oxidation: Hydroxylated or carbonylated derivatives.

    Reduction: Amines or reduced carboxamide derivatives.

    Substitution: Various substituted aromatic or pyrimidine derivatives.

Scientific Research Applications

Chemistry: The compound is used as a building block in the synthesis of more complex molecules. Its unique structure allows for the exploration of new chemical reactions and pathways.

Biology: In biological research, this compound can serve as a ligand in receptor studies or as a probe in biochemical assays to understand protein-ligand interactions.

Medicine: Potential medicinal applications include its use as a lead compound in drug discovery, particularly for targeting specific receptors or enzymes involved in disease pathways.

Industry: In the industrial sector, the compound may be used in the development of new materials with specific properties, such as polymers or coatings.

Mechanism of Action

The mechanism of action of 3-methyl-2-(4-methylphenyl)-N-(2-methylpyrimidin-5-yl)piperidine-1-carboxamide depends on its specific application. In medicinal chemistry, it may interact with molecular targets such as enzymes or receptors, modulating their activity. The piperidine ring can enhance binding affinity, while the pyrimidine moiety may contribute to specificity. The compound’s effects are mediated through pathways involving signal transduction, enzyme inhibition, or receptor activation.

Comparison with Similar Compounds

    2-(4-methylphenyl)-N-(2-methylpyrimidin-5-yl)piperidine-1-carboxamide: Lacks the 3-methyl group on the piperidine ring.

    3-methyl-2-phenyl-N-(2-methylpyrimidin-5-yl)piperidine-1-carboxamide: Lacks the 4-methyl group on the phenyl ring.

    3-methyl-2-(4-methylphenyl)piperidine-1-carboxamide: Lacks the pyrimidine moiety.

Uniqueness: The presence of both the methylphenyl and pyrimidine groups in 3-methyl-2-(4-methylphenyl)-N-(2-methylpyrimidin-5-yl)piperidine-1-carboxamide provides a unique combination of structural features that can enhance its binding properties and specificity in various applications. This makes it a valuable compound for research and development in multiple scientific fields.

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